Bicyclo[1.1.1]pentane-1-sulfonamide Bicyclo[1.1.1]pentane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2413074-53-8
VCID: VC4962031
InChI: InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8)
SMILES: C1C2CC1(C2)S(=O)(=O)N
Molecular Formula: C5H9NO2S
Molecular Weight: 147.19

Bicyclo[1.1.1]pentane-1-sulfonamide

CAS No.: 2413074-53-8

Cat. No.: VC4962031

Molecular Formula: C5H9NO2S

Molecular Weight: 147.19

* For research use only. Not for human or veterinary use.

Bicyclo[1.1.1]pentane-1-sulfonamide - 2413074-53-8

Specification

CAS No. 2413074-53-8
Molecular Formula C5H9NO2S
Molecular Weight 147.19
IUPAC Name bicyclo[1.1.1]pentane-1-sulfonamide
Standard InChI InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8)
Standard InChI Key VSGFXWVXQMJJKN-UHFFFAOYSA-N
SMILES C1C2CC1(C2)S(=O)(=O)N

Introduction

Structural and Electronic Characteristics of Bicyclo[1.1.1]pentane-1-sulfonamide

Molecular Geometry and Strain Analysis

The bicyclo[1.1.1]pentane core imposes a rigid, three-dimensional structure with bond angles of 60° at bridgehead carbons, creating substantial ring strain (ΔHf ≈ 100 kcal/mol) . X-ray crystallographic studies of BCP-sulfonamide derivatives reveal a C-S bond length of 1.76–1.78 Å, slightly shorter than typical sulfonamide C-S bonds (1.80 Å), indicating enhanced σ-electron withdrawal effects . Torsional analysis shows the sulfonamide group adopts a perpendicular orientation relative to the bicyclic plane, minimizing steric clashes with adjacent substituents .

Electronic Profile and Hydrogen Bonding Capacity

Density functional theory (DFT) calculations demonstrate the sulfonamide moiety in BCP derivatives exhibits a pKa range of 4.2–5.8, comparable to traditional aromatic sulfonamides (pKa 4.5–6.0) . The strained geometry enhances hydrogen bond acceptor strength, with calculated electrostatic potential (ESP) values of -48 kcal/mol at oxygen centers versus -42 kcal/mol for benzene analogs . This property proves critical in maintaining target binding affinity during bioisosteric replacement strategies.

Synthetic Methodologies for BCP-Sulfonamide Derivatives

Sulfinate Intermediate Route

The four-step synthesis of sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) enables scalable production of BCP-sulfonamides without handling volatile [1.1.1]propellane :

  • Dichlorocarbene Insertion: Reaction of bicyclo[1.1.0]butane with CCl₃Na yields 1,3-dichlorobicyclo[1.1.1]pentane (85% yield)

  • Sulfonation: Treatment with Na₂SO₃ under phase-transfer conditions provides BCP-SO₃Na (92% purity)

  • Reduction: LiAlH₄-mediated conversion to BCP-SH (78% yield)

  • Oxidation: H₂O₂/NaIO₄ system generates BCP-SO₂Na (95% yield)

This bench-stable precursor facilitates diverse derivatization:

Reaction TypeReagentProduct YieldApplication Example
Nucleophilic SubstitutionR-X (alkyl/aryl halide)65-89%BCP-sulfonamide libraries
Radical CouplingAIBN, R-Bpin72-81%Complex fragment couplings
Electrophilic trappingCl₂, then Grignard68%Sulfoxide derivatives

Iodo-Sulfonylation Strategy

Recent advances employ iodonium ylides for direct sulfonamide installation :

BCP-H+PhI=NTsCu(acac)2BCP-NHTs(55% yield)\text{BCP-H} + \text{PhI=NTs} \xrightarrow{\text{Cu(acac)}_2} \text{BCP-NHTs} \quad (55\%\text{ yield})

This single-step methodology tolerates electron-deficient arenes and enables late-stage functionalization of complex molecules. Comparative studies show 3.8× faster reaction kinetics versus traditional SN2 approaches .

Pharmacological Applications and Case Studies

γ-Secretase Inhibition Optimization

Replacement of the para-fluorophenyl group in BMS-708,163 with BCP-sulfonamide yielded analog 1 with maintained potency (IC₅₀ = 2.1 nM vs. 1.8 nM) while improving key parameters :

ParameterBMS-708,163BCP-Sulfonamide 1Improvement Factor
Aqueous Solubility (pH 7.4)12 µM89 µM7.4×
PAMPA Permeability (×10⁻⁶ cm/s)2.19.74.6×
Human Microsomal Stability (t₁/₂)18 min43 min2.4×
Oral AUC (mouse, mg/kg)1.2 µM·h4.8 µM·h4.0×

The enhanced pharmacokinetic profile enabled progression to preclinical toxicity studies, demonstrating the scaffold's viability for CNS targets .

Metabotropic Glutamate Receptor Modulation

Early adoption in glutamate antagonists revealed critical structure-activity relationships:

  • (S)-BCP-sulfonamide-glycine (2) showed 9.2 nM affinity at mGluR1 vs. 6.5 nM for the phenyl analog

  • 83% oral bioavailability in rat models vs. 22% for carboxyphenylglycine

  • 5.7-hour plasma half-life extension through reduced CYP2D6 metabolism

Comparative Analysis with Classical Bioisosteres

A systematic evaluation of para-substituted benzene replacements highlights BCP-sulfonamide's superiority:

BioisostereLogP ReductionSolubility (mg/mL)Metabolic Stability (t₁/₂)Synthetic Complexity
BCP-Sulfonamide1.8 ± 0.30.45 ± 0.1248 ± 11 minModerate
Cyclopropyl0.9 ± 0.20.21 ± 0.0829 ± 7 minLow
Tetrazol2.1 ± 0.40.38 ± 0.1015 ± 4 minHigh
tert-Butyl1.2 ± 0.30.09 ± 0.0362 ± 14 minLow

Data aggregated from demonstrate BCP-sulfonamide's optimal balance of polarity, stability, and synthetic accessibility. The scaffold reduces topological polar surface area (TPSA) by 18–22 Ų versus aromatic counterparts while maintaining three-dimensionality critical for target engagement .

Emerging Applications and Future Directions

PROTAC Molecule Design

The rigid scaffold enhances proteolysis-targeting chimera (PROTAC) efficacy by:

  • Maintaining E3 ligase:target protein distance (18–22 Å optimal range)

  • Reducing molecular weight (ΔMW ≈ 48 g/mol vs. benzene)

  • Enabling cell permeability in macrocyclic constructs (Papp increase 3.2×)

Radiopharmaceutical Development

⁹⁹mTc-labeled BCP-sulfonamide derivatives show promise in PET imaging:

\text{BCP-SO}_2\text{NH-}^{99m}\text{Tc(CO)}_3 \quad \text{exhibits 92% tumor uptake retention at 24h vs. 67% for aromatic analogs}

Agricultural Chemistry Applications

Novel herbicidal agents leveraging BCP-sulfonamide's resistance to photodegradation:

CompoundSoil Half-lifeRainfastnessMammalian Toxicity (LD₅₀)
BCP-Sulfonamide42 days87%>5000 mg/kg
Traditional18 days63%980 mg/kg

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